Desmethoxy Fluvoxamine

描述

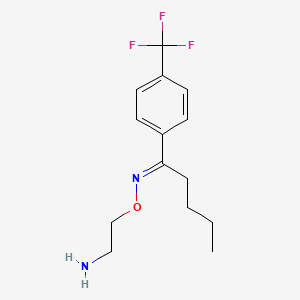

Structure

3D Structure

属性

IUPAC Name |

2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWVEFPUVMRRCU-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217216-82-4 | |

| Record name | Desmethoxy fluvoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217216824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHOXY FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6B2H40LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Desmethoxy Fluvoxamine (Fluvoxamine EP Impurity A)

Introduction: Situating Desmethoxy Fluvoxamine in Pharmaceutical Analysis

Desmethoxy Fluvoxamine, known formally within the European Pharmacopoeia as Fluvoxamine EP Impurity A, is a critical reference standard for the quality control of Fluvoxamine, a potent selective serotonin reuptake inhibitor (SSRI).[1][2] Fluvoxamine is widely prescribed for obsessive-compulsive disorder (OCD) and various anxiety disorders.[3][4] The presence of impurities in an active pharmaceutical ingredient (API) like Fluvoxamine can arise from the manufacturing process, degradation, or storage, potentially impacting the drug's efficacy and safety.[5][6] Therefore, the precise identification, quantification, and control of these impurities are mandated by regulatory bodies to ensure product quality.[6]

This guide provides a comprehensive technical overview of Desmethoxy Fluvoxamine. It is not a metabolite with known pharmacological activity but rather a process-related impurity or potential degradant.[5][7] Its significance lies in its role as a benchmark against which batches of Fluvoxamine are tested. Understanding its chemical structure, properties, and analytical behavior is paramount for professionals involved in the development, manufacturing, and quality assurance of Fluvoxamine-based therapeutics.

Chemical Identity and Molecular Structure

The foundational step in characterizing any pharmaceutical impurity is establishing its precise chemical identity. Desmethoxy Fluvoxamine is structurally analogous to the parent drug, Fluvoxamine, but lacks the 5-methoxy group on the valerophenone-derived portion of the molecule.

Its formal chemical name is 2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine .[2] The "(E)" designation specifies the stereochemistry about the oxime C=N double bond, which is a critical parameter in both synthesis and analytical separation.

Below is a visualization of the molecule's 2D structure.

Caption: 2D structure of Desmethoxy Fluvoxamine.

Physicochemical Properties

A summary of the key chemical and physical properties of Desmethoxy Fluvoxamine is essential for designing analytical methods, particularly for chromatography and extraction. The data presented below is compiled from publicly available chemical databases.[2][7]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉F₃N₂O | PubChem[2] |

| Molecular Weight | 288.31 g/mol | PubChem[2] |

| CAS Number | 1217216-82-4 | PubChem[2] |

| Appearance | White to Off-White Solid | Allmpus[1] |

| Boiling Point | 334.2 ± 52.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | ChemicalBook[7] |

| pKa | 9.37 ± 0.10 (Predicted, basic nitrogen) | ChemicalBook[7] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[7] |

| Topological Polar Surface Area | 47.6 Ų | PubChem[2] |

Field Insight: The predicted pKa of ~9.37 indicates the primary amine is basic. This is a critical parameter for developing HPLC methods. At a pH below ~7.4, the molecule will be protonated and positively charged, making it suitable for reversed-phase chromatography with acidic mobile phases (e.g., using formic acid or phosphate buffers), which promote sharp peak shapes and good retention on C18 columns.

Synthesis and Formation Pathway

Desmethoxy Fluvoxamine is not synthesized as a therapeutic agent but rather arises as an impurity.[5] Its formation is typically linked to the synthesis of Fluvoxamine, likely stemming from an impurity in the starting materials. The core synthesis of Fluvoxamine involves the condensation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (Fluvoxketone) with O-(2-aminoethyl)hydroxylamine.

If the Fluvoxketone starting material is contaminated with its desmethoxy analogue, 1-(4-(trifluoromethyl)phenyl)pentan-1-one, this will directly lead to the formation of Desmethoxy Fluvoxamine as a process-related impurity.

The logical workflow for a potential laboratory-scale synthesis for generating a reference standard is outlined below.

Caption: Proposed synthesis workflow for Desmethoxy Fluvoxamine reference standard.

Analytical Characterization and Protocols

The primary role of Desmethoxy Fluvoxamine is as a reference standard for the quality control of Fluvoxamine API.[8] This requires robust, validated analytical methods to detect and quantify it at low levels.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup (RP-HPLC), is the cornerstone for separating Desmethoxy Fluvoxamine from Fluvoxamine and other related substances.[9] The structural difference—the absence of a methoxy group—provides sufficient difference in polarity for effective separation on a C18 column.

Protocol: RP-HPLC Method for Impurity Profiling

This protocol is a representative method based on common practices for analyzing Fluvoxamine and its impurities.

-

Instrumentation:

-

HPLC system with UV or PDA detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Causality: The acidic pH ensures the amine groups of both Fluvoxamine and its impurity are protonated, leading to better peak shape and interaction with the stationary phase.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might run from 10% B to 90% B over 30 minutes. This is necessary to elute the main API (Fluvoxamine) and resolve early- and late-eluting impurities. Desmethoxy Fluvoxamine, being slightly less polar than Fluvoxamine, is expected to have a slightly longer retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Causality: Maintaining a constant temperature ensures reproducible retention times.

-

-

Detection Wavelength: 246 nm.[10]

-

Causality: This wavelength is near the λmax for the chromophore shared by Fluvoxamine and its desmethoxy analogue, providing good sensitivity for both compounds.

-

-

-

System Validation & Self-Validation:

-

System Suitability Test (SST): Before sample analysis, inject a solution containing known concentrations of Fluvoxamine and Desmethoxy Fluvoxamine.

-

Resolution: The resolution between the Fluvoxamine and Desmethoxy Fluvoxamine peaks must be >2.0 to ensure they are baseline separated.

-

Tailing Factor: The tailing factor for the Fluvoxamine peak should be <1.5.

-

RSD: The relative standard deviation (%RSD) for peak area from six replicate injections should be <2.0%. This confirms the precision of the system.

-

Mass Spectrometry (MS)

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity, making it the gold standard for trace-level impurity quantification, especially in biological matrices.[11][12]

-

Ionization: Electrospray ionization in positive mode (ESI+) is highly effective, as the basic nitrogen readily accepts a proton to form the [M+H]⁺ ion.

-

Expected Ion: For Desmethoxy Fluvoxamine (MW = 288.31), the primary precursor ion would be m/z 289.1.

-

Fragmentation: Collision-induced dissociation (CID) of the m/z 289.1 precursor would yield characteristic product ions that can be used for selective quantification in Multiple Reaction Monitoring (MRM) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural confirmation of reference standards.[5][13]

-

¹H NMR: The proton NMR spectrum would be complex but would show characteristic signals for the aromatic protons on the trifluoromethyl-substituted ring, the aliphatic protons of the pentylidene chain, and the ethylamino group. Crucially, it would lack the characteristic singlet at ~3.8 ppm corresponding to the methoxy (-OCH₃) group present in Fluvoxamine.

-

¹³C NMR: The carbon spectrum would confirm the presence of 14 unique carbon environments. The absence of a signal around 55 ppm would further validate the lack of a methoxy group.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A single sharp signal would be observed for the -CF₃ group, which can be useful for quantification (qNMR) against a fluorine-containing internal standard.[13]

Conclusion: Role in Drug Development and Quality Control

Desmethoxy Fluvoxamine is more than a molecular curiosity; it is a vital tool in the pharmaceutical industry. As Fluvoxamine EP Impurity A, its primary application is as a certified reference material.[1][14] Drug manufacturers use it to:

-

Validate Analytical Methods: To prove that their HPLC or LC-MS methods can accurately detect and quantify this specific impurity.[8]

-

Perform Routine Quality Control: To ensure that batches of Fluvoxamine API do not contain Desmethoxy Fluvoxamine above the threshold specified by regulatory bodies like the EMA and FDA.

-

Conduct Stability Studies: To monitor for the formation of new impurities or the increase of existing ones over time under various environmental conditions.

By providing a well-characterized benchmark, Desmethoxy Fluvoxamine underpins the safety and quality framework that governs the production of Fluvoxamine, ensuring that patients receive a medication that is pure and reliable.

References

-

Pharmaffiliates. Fluvoxamine-impurities. [Link]

-

SynZeal. N-Nitroso Aminoethyl Desmethoxy Fluvoxamine. [Link]

-

Allmpus Laboratories. Fluvoxamine EP Impurity A, Desmethoxy Fluvoxamine Oxalate. [Link]

-

PubChem. Desmethoxy Fluvoxamine. National Center for Biotechnology Information. [Link]

-

Kumar, A. V. et al. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. International Journal of Biology, Pharmacy and Allied Sciences, 11(5), 2489-2500. [Link]

-

Veeprho. Aminoethyl Desmethoxy Fluvoxamine. [Link]

-

SynZeal. Fluvoxamine Impurities. [Link]

-

Nozawa, H. et al. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Legal Medicine. [Link]

-

Kulsum, U. & Kumar, G. S. N. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Journal of Pharma Insights and Research, 3(2). [Link]

-

Psychopharmacology Institute. (2023). Fluvoxamine Practical Guide: Pharmacology, Indications, Dosing Guidelines, and Adverse Effects. [Link]

-

Bhadru, B. et al. (2024). Analytical method development and validation of fluvoxamine maleate in bulk and its formulation by Uv spectroscopy. Journal of Drug Delivery and Therapeutics, 14(3), 125-130. [Link]

-

ResearchGate. Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis. [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. Desmethoxy Fluvoxamine | C14H19F3N2O | CID 71315701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Fluvoxamine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Blog Details [chemicea.com]

- 7. Desmethoxy Fluvoxamine | 1217216-82-4 [chemicalbook.com]

- 8. N-Nitroso Aminoethyl Desmethoxy Fluvoxamine | SynZeal [synzeal.com]

- 9. jopir.in [jopir.in]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. ijbpas.com [ijbpas.com]

- 12. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. store.usp.org [store.usp.org]

The Ambiguous Role of Desmethoxyfluvoxamine in Serotonin Reuptake: A Technical Guide to Its Origins, Characterization, and Putative Function

Abstract

Introduction: The Fluvoxamine Lineage and the Emergence of a Enigmatic Molecule

Fluvoxamine's therapeutic efficacy is unequivocally linked to its potent and selective inhibition of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1][2] The parent drug undergoes extensive hepatic metabolism, primarily through oxidative demethylation mediated by the cytochrome P450 enzyme CYP2D6, and to a lesser extent, CYP1A2.[3][4] This metabolic cascade produces a number of metabolites, the most prominent being the pharmacologically inactive fluvoxamine acid.[5]

Within this metabolic schema, Desmethoxyfluvoxamine, also known as fluvoxaminoalcohol, emerges as a critical intermediate. It is the product of the initial oxidative demethylation of fluvoxamine, preceding its conversion to fluvoxamine acid.[5] Beyond its metabolic identity, Desmethoxyfluvoxamine is also a potential process-related impurity in the synthesis of the active pharmaceutical ingredient (API).[6][7] This dual origin complicates its analytical profile and necessitates a thorough understanding of its potential contribution to the overall pharmacological effect of fluvoxamine, a contribution currently considered negligible.[5]

This guide will proceed to dissect the knowns and unknowns of Desmethoxyfluvoxamine, with a primary focus on its interaction, or lack thereof, with SERT.

Metabolic Pathway and Synthetic Origins of Desmethoxyfluvoxamine

The biotransformation of fluvoxamine is a multi-step process. The initial and rate-limiting step in the formation of the major metabolite, fluvoxamine acid, is the O-demethylation of the methoxy group of fluvoxamine. This reaction is catalyzed by CYP2D6 and yields Desmethoxyfluvoxamine.[3][4] Subsequently, alcohol dehydrogenase acts on the fluvoxaminoalcohol to form an aldehyde intermediate, which is then rapidly oxidized to the inactive fluvoxamine acid.[5]

Caption: Metabolic pathway of Fluvoxamine to its major inactive metabolite.

From a synthetic chemistry perspective, Desmethoxyfluvoxamine can arise as an impurity if the starting materials or intermediates in the fluvoxamine synthesis contain a hydroxyl group instead of a methoxy group, or if demethylation occurs during the manufacturing process.[6] Its presence in the final drug product is strictly controlled by pharmacopeial monographs.[8]

The Central Question: Does Desmethoxyfluvoxamine Inhibit Serotonin Reuptake?

The current body of scientific literature largely categorizes the metabolites of fluvoxamine as pharmacologically inactive.[5] However, a comprehensive, publicly available dataset on the direct binding affinity and functional inhibition of Desmethoxyfluvoxamine at SERT is conspicuously absent. This absence represents a critical knowledge gap. While the assumption of inactivity is prevalent, it is an assertion that warrants direct experimental validation, particularly for drug development professionals seeking a complete understanding of a drug's in vivo activity profile.

To definitively answer this question, a series of in vitro assays must be performed to determine the binding affinity (Ki) and functional inhibitory potency (IC50) of Desmethoxyfluvoxamine at the serotonin transporter.

Experimental Protocols for the Pharmacological Characterization of Desmethoxyfluvoxamine at SERT

The following protocols are presented as a self-validating system to ascertain the role of Desmethoxyfluvoxamine in serotonin reuptake.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay quantifies the affinity of a test compound for SERT by measuring its ability to displace a known high-affinity radioligand.

Methodology:

-

Preparation of Membranes:

-

Utilize cell lines stably expressing human SERT (e.g., HEK293 cells) or native tissue preparations rich in SERT (e.g., rat brain synaptosomes).

-

Homogenize cells or tissue in a cold lysis buffer and pellet the membranes by centrifugation.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.[9]

-

-

Assay Conditions:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable SERT radioligand (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55), and varying concentrations of Desmethoxyfluvoxamine.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the Desmethoxyfluvoxamine concentration.

-

Determine the IC50 value (the concentration of Desmethoxyfluvoxamine that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Caption: Workflow for SERT Radioligand Binding Assay.

Synaptosomal [³H]-Serotonin Uptake Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, providing a direct measure of its inhibitory potency.

Methodology:

-

Preparation of Synaptosomes:

-

Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum or cortex) through differential centrifugation of brain homogenates.[11]

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of Desmethoxyfluvoxamine.

-

Initiate serotonin uptake by adding a fixed concentration of [³H]-serotonin.

-

Allow uptake to proceed for a short, defined period at a physiological temperature.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the amount of accumulated [³H]-serotonin using a scintillation counter.[12]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of serotonin uptake for each concentration of Desmethoxyfluvoxamine.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized for clear comparison.

Table 1: Comparative Pharmacological Profile at the Serotonin Transporter

| Compound | SERT Binding Affinity (Ki, nM) | SERT Uptake Inhibition (IC50, nM) |

| Fluvoxamine | Literature Value | Literature Value |

| Desmethoxyfluvoxamine | Experimentally Determined | Experimentally Determined |

| Citalopram (Control) | Literature Value | Literature Value |

A high Ki value (in the micromolar range or higher) and a correspondingly high IC50 value for Desmethoxyfluvoxamine would provide strong evidence for its lack of significant pharmacological activity at SERT, thereby validating the current consensus. Conversely, low nanomolar Ki and IC50 values would indicate that Desmethoxyfluvoxamine is an active inhibitor of serotonin reuptake, a finding that would have significant implications for the understanding of fluvoxamine's overall pharmacology.

Conclusion: From Ambiguity to Definitive Characterization

The role of Desmethoxyfluvoxamine in serotonin reuptake remains, at present, an unresolved question in the published literature. While it is a known metabolite and potential impurity of fluvoxamine, its direct interaction with the serotonin transporter has not been rigorously and publicly documented. The prevailing view of its pharmacological inactivity, while likely, requires empirical validation.

The experimental framework provided in this guide offers a clear and robust pathway to definitively characterize the binding affinity and functional inhibitory potency of Desmethoxyfluvoxamine at SERT. For researchers and drug development professionals, conducting these assays is not merely an academic exercise but a necessary step in building a complete and unassailable pharmacological profile of fluvoxamine and its related compounds. The results of such studies will either solidify our current understanding or open new avenues of inquiry into the nuanced in vivo activity of this widely prescribed antidepressant.

References

-

The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. (2020). NIDA IRP. [Link]

-

Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. (2022). PMC. [Link]

-

The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. (2020). PMC. [Link]

-

Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (n.d.). PMC. [Link]

-

SERT Transporter Assay. (n.d.). BioIVT. [Link]

-

(PDF) Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram. (2021). ResearchGate. [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC. [Link]

-

Fluvoxamine-impurities. (n.d.). Pharmaffiliates. [Link]

-

Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph. (n.d.). Phenomenex. [Link]

-

Fluvoxamine. (n.d.). PubChem. [Link]

-

Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. (2016). PMC. [Link]

-

Invitro Evaluation Of Fluvoxamine Maleate Fast Dissolving Oral Films By Design Of Experiment. (n.d.). ijcrt.org. [Link]

-

Fluvoxamine Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

-

Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). NCBI Bookshelf. [Link]

-

Anti-inflammatory Activity of 5,7-dimethoxyflavone. (1989). PubMed. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]

-

Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (n.d.). PMC. [Link]

-

Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. (n.d.). PubMed. [Link]

-

Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. (n.d.). PubMed. [Link]

- Process for the preparation of fluvoxazmine maleate. (n.d.).

-

Pharmacological Activities of Aminophenoxazinones. (2021). PubMed. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. [Link]

-

Non-competitive inhibition of clomipramine N-demethylation by fluvoxamine. (n.d.). PubMed. [Link]

-

Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. (n.d.). PMC. [Link]

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Fluvoxamine EP Impurity F. (n.d.). SynZeal. [Link]

-

Serotonin ELISA. (n.d.). ivSet. [Link]

-

Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia. [Link]

-

Optimising Fluvoxamine Maternal/Fetal Exposure during Gestation: A Pharmacokinetic Virtual Clinical Trials Study. (1989). MDPI. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

-

Clinical Pharmacokinetics of Fluvoxamine: Applications to Dosage Regimen Design. (n.d.). Psychiatrist.com. [Link]

-

2277–4998 QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. (2022). ijbpas.com. [Link]

-

Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission. (1998). Journal of Neuroscience. [Link]

-

How Antidepressants Block Serotonin Transport. (2016). Advanced Light Source. [Link]

-

Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. (2021). Academic OUP. [Link]

-

Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. [Link]

-

Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. (n.d.). PMC. [Link]

-

CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. (2022). Frontiers. [Link]

Sources

- 1. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine [frontiersin.org]

- 5. ClinPGx [clinpgx.org]

- 6. Blog Details [chemicea.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. biophysics-reports.org [biophysics-reports.org]

- 11. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Desmethoxy Fluvoxamine: Physicochemical Properties and Analytical Considerations

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Desmethoxy Fluvoxamine is a critical process-related impurity and potential degradant of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and obsessive-compulsive disorder.[1] This guide provides a comprehensive technical overview of the physical and chemical properties of Desmethoxy Fluvoxamine, its analytical characterization, and its significance in the quality control of Fluvoxamine. Understanding this impurity is essential for developing robust manufacturing processes and ensuring compliance with stringent regulatory standards.

Chemical Identity and Structural Relationship to Fluvoxamine

Desmethoxy Fluvoxamine is recognized by the European Pharmacopoeia as Fluvoxamine EP Impurity A .[2] Structurally, it is an analogue of Fluvoxamine that lacks the methoxy group (-OCH₃) on the pentanone chain. This seemingly minor modification results in distinct physicochemical properties that necessitate specific analytical methods for its detection and quantification.

-

IUPAC Name: 2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine[2]

The structural relationship between the parent drug and the impurity is a key consideration in designing separation techniques. The absence of the methoxy group in Desmethoxy Fluvoxamine slightly reduces its polarity and molecular weight compared to Fluvoxamine.

Caption: Structural comparison of Fluvoxamine and Desmethoxy Fluvoxamine.

Physicochemical Properties

The physicochemical properties of Desmethoxy Fluvoxamine are crucial for predicting its behavior in various environments, including its solubility in different solvents for analytical testing and its potential for interaction within a drug formulation. The data presented below is a compilation from various chemical databases and supplier technical sheets.

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid | [3][4] |

| Molecular Formula | C₁₄H₁₉F₃N₂O | [2][3] |

| Molecular Weight | 288.31 g/mol | [2][3] |

| Solubility | Soluble in Methanol and DMSO; Slightly soluble in Chloroform. | [3][4] |

| Boiling Point | 334.2 ± 52.0 °C (Predicted) | [3] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 9.37 ± 0.10 (Predicted) | [3] |

| XLogP3-AA | 3.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Stability | Hygroscopic | [3] |

Stability Considerations and Degradation Profile

Direct, comprehensive stability studies on isolated Desmethoxy Fluvoxamine are not widely published. However, its stability can be inferred from the stress testing of its parent compound, Fluvoxamine. Stability-indicating assays for Fluvoxamine reveal its susceptibility to degradation under specific conditions, which are likely to affect Desmethoxy Fluvoxamine as well.

-

Acidic and Basic Hydrolysis: Fluvoxamine is reported to be unstable under both acidic and basic conditions, undergoing hydrolysis.[5][6] Fluvoxamine maleate shows significant degradation when exposed to 0.5 M HCl and 2 M NaOH at elevated temperatures.[5]

-

Oxidative Conditions: The parent compound is also susceptible to oxidative degradation.[5][6][7]

-

Photostability: Exposure to UV radiation causes degradation of Fluvoxamine, whereas it is relatively stable when exposed to visible light.[5][6]

-

Thermal Stability: Fluvoxamine is considered relatively stable under thermal stress.[6]

Given these characteristics, Desmethoxy Fluvoxamine should be handled with care. It is designated as hygroscopic and should be stored in a controlled environment, typically at 2-8°C, protected from moisture and light to ensure its integrity as a reference standard.[3][4]

Analytical Methodologies for Characterization and Quantification

As a known impurity, the primary application of Desmethoxy Fluvoxamine is as a reference standard for the validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC), used in the quality control of Fluvoxamine drug substance and product.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone for resolving Fluvoxamine from its impurities, including Desmethoxy Fluvoxamine. The causality behind the choice of method parameters is to achieve adequate separation (resolution > 2) between the main peak (Fluvoxamine) and all potential impurity peaks.

Caption: General analytical workflow for HPLC-based impurity profiling.

Exemplary HPLC Protocol for Impurity Profiling:

This protocol is a synthesized example based on established methods for Fluvoxamine analysis.[5][6][8] It serves as a self-validating system where system suitability parameters (e.g., resolution, tailing factor) confirm the method's performance before sample analysis.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column such as a Nova-Pak CN or a Thermo Scientific Hypersil ODS C18 (e.g., 4.6 x 250 mm, 5 µm particle size) is typically effective.[5][8] The choice of a cyano (CN) or C18 stationary phase provides different selectivities that can be leveraged to optimize separation from other potential impurities.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 50 mM Potassium Phosphate buffer (K₂HPO₄), pH adjusted to 7.0, and Acetonitrile in a 60:40 (v/v) ratio.[5][6] The pH and buffer strength are critical for controlling the ionization state of the analytes and ensuring reproducible retention times.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 235 nm, a wavelength where both Fluvoxamine and its impurities exhibit significant absorbance.[5][6]

-

Column Temperature: Ambient or controlled at 25°C.

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Reference Standard Solution: Accurately weigh and dissolve Desmethoxy Fluvoxamine reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 1 µg/mL). This is used for peak identification and quantification.

-

Sample Solution: Prepare the Fluvoxamine drug substance or product at a higher concentration (e.g., 1000 µg/mL) in the same diluent.

-

-

Analysis and System Suitability:

-

Inject the standard and sample solutions into the chromatograph.

-

Confirm the identity of the Desmethoxy Fluvoxamine peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Perform system suitability tests (e.g., resolution between Fluvoxamine and Desmethoxy Fluvoxamine, peak tailing, and precision of replicate injections) to ensure the validity of the analytical run.

-

Calculate the amount of Desmethoxy Fluvoxamine in the sample using the peak area response relative to the standard.

-

Full Structural Elucidation

For the initial identification and characterization of Desmethoxy Fluvoxamine as an impurity, a suite of spectroscopic and analytical techniques is employed. Suppliers of this reference standard typically provide a comprehensive Certificate of Analysis including data from:[4]

-

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and absence of the methoxy group.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[8]

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

Conclusion

Desmethoxy Fluvoxamine (Fluvoxamine EP Impurity A) is a critical molecule for any researcher or drug development professional working with Fluvoxamine. Its physical and chemical properties, while similar to the parent drug, are distinct enough to require validated, high-resolution analytical methods for its control. A thorough understanding of its structure, stability, and analytical behavior, as outlined in this guide, is fundamental to the development of safe, effective, and regulatory-compliant Fluvoxamine-based pharmaceuticals. The use of a well-characterized reference standard in conjunction with a robust, stability-indicating HPLC method forms the backbone of a reliable quality control strategy.

References

-

Pharmaffiliates. (n.d.). Fluvoxamine-impurities. Retrieved January 27, 2026, from [Link]

-

SynZeal. (n.d.). N-Nitroso Aminoethyl Desmethoxy Fluvoxamine. Retrieved January 27, 2026, from [Link]

-

Allmpus. (n.d.). Fluvoxamine EP Impurity A, Desmethoxy Fluvoxamine Oxalate. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Desmethoxy Fluvoxamine. Retrieved January 27, 2026, from [Link]

-

SynZeal. (n.d.). Aminoethyl Desmethoxy Fluvoxamine Dimaleate. Retrieved January 27, 2026, from [Link]

-

Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065. Retrieved January 27, 2026, from [Link]

-

Cleanchem. (n.d.). Aminoethyl Desmethoxy Fluvoxamine Dimaleate. Retrieved January 27, 2026, from [Link]

-

Scientific Information Database (SID). (n.d.). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Retrieved January 27, 2026, from [Link]

-

Allmpus. (n.d.). Fluvoxamine EP Impurity J. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2019, June 4). Degradation kinetics of fluvoxamine in buffer solutions: In silico ADMET profiling and Identification of degradation products by LC-MS/ESI. Retrieved January 27, 2026, from [Link]

-

Veeprho. (n.d.). Aminoethyl Desmethoxy Fluvoxamine (2HCl Salt). Retrieved January 27, 2026, from [Link]

-

Journal of Pharma Insights and Research. (2025, February 17). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Retrieved January 27, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Desmethoxy Fluvoxamine | C14H19F3N2O | CID 71315701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Desmethoxy Fluvoxamine | 1217216-82-4 [chemicalbook.com]

- 4. allmpus.com [allmpus.com]

- 5. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. jopir.in [jopir.in]

- 8. researchgate.net [researchgate.net]

Desmethoxy Fluvoxamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Desmethoxy Fluvoxamine, a significant impurity of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. This document delves into its chemical identity, physical properties, and its relevance in the quality control and analytical validation of Fluvoxamine.

Chemical Identity and Molecular Characteristics

Desmethoxy Fluvoxamine, also known as Fluvoxamine EP Impurity A, is a molecule structurally related to Fluvoxamine, differing by the absence of a methoxy group.[1] This structural modification significantly alters its physicochemical properties.

The key molecular and physical properties of Desmethoxy Fluvoxamine are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉F₃N₂O | PubChem[1] |

| Molecular Weight | 288.31 g/mol | PubChem[1] |

| CAS Number | 1217216-82-4 | ChemicalBook[2] |

| IUPAC Name | 2-[([1-[4-(trifluoromethyl)phenyl]pentylidene]amino)oxy]ethanamine | PubChem[1] |

| Synonyms | Fluvoxamine EP Impurity A, (E)-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime | PubChem[1] |

| Appearance | White to Off-White Solid | ChemicalBook[2] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[2] |

| Predicted Boiling Point | 334.2 ± 52.0 °C | ChemicalBook[2] |

| Predicted pKa | 9.37 ± 0.10 | ChemicalBook[2] |

| Stability | Hygroscopic | ChemicalBook[2] |

Structural Relationship to Fluvoxamine

The structural distinction between Fluvoxamine and Desmethoxy Fluvoxamine lies in the substitution on the phenyl ring. Fluvoxamine possesses a methoxy group (-OCH₃) at the 5-position of the phenyl ring, which is absent in Desmethoxy Fluvoxamine. This seemingly minor difference can impact the molecule's polarity, metabolic profile, and pharmacological activity.

Caption: Structural relationship between Fluvoxamine and Desmethoxy Fluvoxamine.

Genesis as a Pharmaceutical Impurity

Desmethoxy Fluvoxamine is primarily encountered as a process-related impurity in the synthesis of Fluvoxamine. Its formation can be attributed to the use of starting materials or intermediates that lack the methoxy substituent on the phenyl ring. Rigorous control over the synthetic route and purification processes is crucial to minimize the levels of this impurity in the final active pharmaceutical ingredient (API). The presence of such impurities necessitates the development of robust analytical methods for their detection and quantification to ensure the safety and efficacy of the drug product.

Analytical Methodologies for Detection and Quantification

Given its status as a critical impurity, the detection and quantification of Desmethoxy Fluvoxamine are paramount in the quality control of Fluvoxamine. While specific methods validated exclusively for Desmethoxy Fluvoxamine are not extensively published, the analytical techniques employed for Fluvoxamine can be adapted and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for the analysis of Fluvoxamine and its impurities.[3][4] A stability-indicating HPLC method can effectively separate Desmethoxy Fluvoxamine from the parent drug and other related substances.

Typical HPLC Parameters:

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) | A common and effective mobile phase for the separation of amine-containing compounds. |

| Detection | UV at ~246 nm | Fluvoxamine exhibits a UV maximum around this wavelength, and Desmethoxy Fluvoxamine is expected to have a similar chromophore.[5] |

| Flow Rate | 1.0 - 1.5 mL/min | Ensures good resolution and reasonable run times. |

Experimental Protocol: HPLC Method for Impurity Profiling

-

Standard Preparation:

-

Prepare a stock solution of Desmethoxy Fluvoxamine reference standard in a suitable diluent (e.g., methanol or mobile phase).

-

Perform serial dilutions to create a calibration curve covering the expected concentration range of the impurity.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Fluvoxamine drug substance or a crushed tablet in the diluent.

-

Filter the sample solution through a 0.45 µm filter to remove particulate matter.

-

-

Chromatographic Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the separation at the specified wavelength.

-

-

Data Analysis:

-

Identify the peak corresponding to Desmethoxy Fluvoxamine based on its retention time relative to the reference standard.

-

Quantify the amount of Desmethoxy Fluvoxamine in the sample using the calibration curve.

-

Caption: General workflow for the HPLC analysis of Desmethoxy Fluvoxamine.

Other Analytical Techniques

-

UV-Visible Spectrophotometry: While not suitable for separation, UV-Vis spectrophotometry can be used for preliminary analysis and to determine the optimal detection wavelength for HPLC.[3][4]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide definitive identification of Desmethoxy Fluvoxamine based on its mass-to-charge ratio, offering higher specificity than UV detection alone.

Pharmacology and Toxicological Profile

There is a lack of publicly available information on the specific pharmacological or toxicological properties of Desmethoxy Fluvoxamine. As a general principle in drug development, all impurities above a certain threshold must be characterized and their potential for toxicity evaluated. However, it is often the case that structurally similar, non-active impurities possess a low toxicological risk. The primary concern remains the potential for unknown pharmacological effects or the displacement of the active pharmaceutical ingredient, thereby affecting the overall efficacy of the drug product.

Conclusion

Desmethoxy Fluvoxamine is a critical process-related impurity of Fluvoxamine that requires careful monitoring and control during drug manufacturing. Its structural similarity to the parent compound necessitates the use of high-resolution analytical techniques, such as HPLC, for accurate identification and quantification. While its own pharmacological profile is not well-defined, its presence must be limited to ensure the quality, safety, and efficacy of Fluvoxamine-containing medications. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality assurance of Fluvoxamine.

References

-

SynZeal. (n.d.). N-Nitroso Aminoethyl Desmethoxy Fluvoxamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fluvoxamine-impurities. Retrieved from [Link]

-

Allmpus. (n.d.). Fluvoxamine EP Impurity A , Desmethoxy Fluvoxamine Oxalate. Retrieved from [Link]

-

PubChem. (n.d.). Desmethoxy Fluvoxamine. Retrieved from [Link]

-

Veeprho. (n.d.). Aminoethyl Desmethoxy Fluvoxamine. Retrieved from [Link]

-

Kulsum, U., & Kumar, N. G. S. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. Journal of Pharma Insights and Research, 3(2). Retrieved from [Link]

- Patel, B. H., & Captain, A. D. (2024). Analytical method development and validation of fluvoxamine maleate in bulk and its formulation by Uv spectroscopy. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1006.

-

Psychopharmacology Institute. (2023). Fluvoxamine Practical Guide: Pharmacology, Indications, Dosing Guidelines, and Adverse Effects. Retrieved from [Link]

- Rahman, N., & Hoda, M. N. (2003). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Yakugaku Zasshi, 123(10), 865-872.

-

ResearchGate. (n.d.). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. Retrieved from [Link]

Sources

Navigating the Nuances of Pharmaceutical Purity: A Technical Guide to Desmethoxy Fluvoxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of safety and efficacy. This technical guide provides an in-depth exploration of Desmethoxy Fluvoxamine, identified as Fluvoxamine EP Impurity A, a key process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine. This document, intended for researchers, analytical scientists, and drug development professionals, delineates the commercial availability, synthetic origins, and regulatory context of this impurity. Furthermore, it presents a comprehensive, field-proven protocol for its identification and quantification using High-Performance Liquid Chromatography (HPLC), underpinned by the principles of scientific integrity and self-validation. Through a synthesis of technical data and practical insights, this guide aims to equip scientists with the necessary knowledge to effectively manage this critical impurity in Fluvoxamine drug substance and product development.

Introduction: The Imperative of Impurity Profiling

Fluvoxamine is a widely prescribed SSRI for the treatment of major depressive disorder and obsessive-compulsive disorder.[1] Its therapeutic action is primarily mediated through the inhibition of the serotonin transporter (SERT), leading to increased synaptic availability of serotonin.[2] Fluvoxamine also exhibits a high affinity for the sigma-1 receptor, which may contribute to its anxiolytic and antidepressant effects.[2] The synthesis of such a pharmacologically active molecule is a multi-step process, and like any chemical transformation, it is not without the potential for the formation of unintended byproducts.[3] These byproducts, or impurities, can arise from various sources, including the starting materials, intermediates, and degradation of the final product.[3]

Desmethoxy Fluvoxamine, also known by its systematic name 2-[[[(1E)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine, is a known process-related impurity of Fluvoxamine.[4] As such, its presence in the final drug substance must be carefully monitored and controlled to ensure the safety and consistency of the therapeutic product. This guide provides a comprehensive overview of the resources and methodologies available to researchers for the effective management of this specific impurity.

Commercial Availability for Research Applications

Desmethoxy Fluvoxamine is commercially available from a range of specialized chemical suppliers and is primarily marketed for research and development purposes as a reference standard.[1][4][5][6] Its designation as "Fluvoxamine EP Impurity A" signifies its recognition by the European Pharmacopoeia as a critical substance for quality control in the analysis of Fluvoxamine.[4]

Table 1: Commercial Suppliers of Desmethoxy Fluvoxamine (Fluvoxamine EP Impurity A)

| Supplier | Product Name | CAS Number | Notes |

| Santa Cruz Biotechnology | Desmethoxy Fluvoxamine | 1217216-82-4 | For Research Use Only.[5] |

| Chemicea | Fluvoxamine EP Impurity A | 1217216-82-4 | Impurity standard of Fluvoxamine.[4] |

| Pharmaffiliates | Fluvoxamine Maleate - Impurity A (Freebase) | 1217216-82-4 | Pharmaceutical standard.[1] |

| Veeprho | Fluvoxamine EP Impurity A | 1217216-82-4 | In Stock.[6] |

| Allmpus Laboratories | Fluvoxamine EP Impurity A / Desmethoxy Fluvoxamine Oxalate | N/A | Offered as oxalate salt.[7] |

The availability of this certified reference standard is paramount for the development and validation of analytical methods aimed at detecting and quantifying this impurity in bulk drug substance and finished pharmaceutical products.

Synthetic Origin and Causality

Desmethoxy Fluvoxamine is classified as a process impurity, meaning it is formed during the synthesis of Fluvoxamine itself.[3] Understanding the synthetic pathway of the active pharmaceutical ingredient (API) is crucial to elucidating the potential side reactions that can lead to the formation of such impurities.

A common synthetic route to Fluvoxamine involves the O-alkylation of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime with a 2-aminoethylating agent. A plausible side reaction leading to the formation of Desmethoxy Fluvoxamine would be the use of a starting material that lacks the methoxy group on the pentanone chain.

Caption: Plausible synthetic origin of Desmethoxy Fluvoxamine.

The presence of 4-(trifluoromethyl)valerophenone as an impurity in the starting material, 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, would proceed through the same reaction sequence to yield Desmethoxy Fluvoxamine alongside the desired Fluvoxamine product. This underscores the importance of stringent quality control of raw materials in pharmaceutical manufacturing.

Regulatory Context and Significance

The control of impurities in new drug substances is governed by international regulatory guidelines, most notably the ICH Q3A(R2) guideline.[8] This guideline provides a framework for the reporting, identification, and qualification of impurities.

-

Reporting Threshold: A level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%.[4]

-

Identification Threshold: A level above which the regulatory authority will require the impurity to be structurally elucidated. For a maximum daily dose of ≤ 2g/day, this is typically 0.10% or 1.0 mg per day intake, whichever is lower.[4]

-

Qualification Threshold: A level above which an impurity's biological safety must be established. For a maximum daily dose of ≤ 2g/day, this is typically 0.15% or 1.0 mg per day intake, whichever is lower.[4]

Desmethoxy Fluvoxamine, as a known impurity, falls under these regulatory requirements. Pharmaceutical manufacturers are obligated to develop analytical methods with sufficient sensitivity to detect and quantify this impurity at or below these thresholds.

Analytical Methodology: A Self-Validating HPLC Protocol

The accurate quantification of Desmethoxy Fluvoxamine necessitates a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted technique for this purpose.[9] The following protocol is a comprehensive, self-validating system designed for the separation and quantification of Desmethoxy Fluvoxamine in a Fluvoxamine drug substance.

Experimental Workflow

Caption: High-level workflow for HPLC analysis.

Detailed Step-by-Step Protocol

Objective: To separate and quantify Desmethoxy Fluvoxamine (Fluvoxamine EP Impurity A) in a Fluvoxamine drug substance sample.

Materials and Reagents:

-

Desmethoxy Fluvoxamine Reference Standard

-

Fluvoxamine Drug Substance (for testing)

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Procedure:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer solution by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM.

-

Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

-

The mobile phase is a mixture of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of Desmethoxy Fluvoxamine reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a working standard solution of 1.0 µg/mL by diluting the stock solution with the mobile phase.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 100 mg of the Fluvoxamine drug substance into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a sample solution with a nominal concentration of 1000 µg/mL of Fluvoxamine.

-

Filter an aliquot of the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 235 nm

-

Injection Volume: 20 µL

-

-

Analysis and Quantification:

-

Inject the standard solution to determine the retention time and response factor for Desmethoxy Fluvoxamine.

-

Inject the sample solution.

-

Identify the Desmethoxy Fluvoxamine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of Desmethoxy Fluvoxamine in the sample using the external standard method based on the peak areas.

-

System Suitability: To ensure the validity of the analytical results, perform system suitability tests before sample analysis. This includes evaluating parameters such as theoretical plates, tailing factor, and the reproducibility of replicate injections of the standard solution.

Fluvoxamine's Mechanism of Action: A Dual-Target Engagement

A comprehensive understanding of a drug's mechanism of action provides context for the importance of its purity. Fluvoxamine's therapeutic effects are not only due to its primary action on the serotonin transporter but also its significant interaction with the sigma-1 receptor.

Caption: Dual mechanism of action of Fluvoxamine.

The inhibition of SERT by Fluvoxamine leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[2] Concurrently, its agonistic activity at the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, modulates calcium signaling and may contribute to its neuroprotective and anti-inflammatory properties.[1][10]

Conclusion: Upholding Pharmaceutical Quality

The commercial availability of Desmethoxy Fluvoxamine as a certified reference standard empowers pharmaceutical scientists to develop and validate robust analytical methods for its control. A thorough understanding of its synthetic origin, coupled with a stringent regulatory framework, ensures that Fluvoxamine-based therapies meet the highest standards of quality and safety. The HPLC protocol detailed in this guide provides a reliable and self-validating system for the routine analysis of this critical process impurity, thereby contributing to the overall quality assurance of Fluvoxamine products. Continued vigilance in impurity profiling is a cornerstone of modern drug development and manufacturing, safeguarding patient well-being.

References

-

Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. (2021). Frontiers in Pharmacology. [Link]

-

A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. (2015). Iranian Journal of Pharmaceutical Research. [Link]

-

Fluvoxamine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

Fluvoxamine EP Impurity A , Desmethoxy Fluvoxamine Oxalate. Allmpus. [Link]

-

Fluvoxamine Maleate - Impurity A (Freebase). Pharmaffiliates. [Link]

-

Fluvoxamine EP Impurity A | CAS 1217216-82-4. Veeprho. [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

World Journal of Advance - Pharmaceutical Sciences. WJAPS. [Link]

-

Sigma-1 receptor. Wikipedia. [Link]

- Preparation method of fluvoxamine maleate.

-

Fluvoxamine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. ResearchGate. [Link]

-

Sigma-1 Receptor Signaling: A Potential Therapeutic Approach for Ischemic Stroke. PMC. [Link]

-

The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]

-

Fluvoxamine. Wikipedia. [Link]

-

Fluvoxamine. StatPearls - NCBI Bookshelf. [Link]

Sources

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sid.ir [sid.ir]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN116947691A - Preparation method of fluvoxamine maleate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. wjaps.com [wjaps.com]

- 10. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Desmethoxy Fluvoxamine: A Novel Chemical Probe for Interrogating the Proteome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide introduces Desmethoxy Fluvoxamine, a derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine, as a promising, yet unexplored, chemical probe for affinity-based protein profiling. While Fluvoxamine is primarily known for its interaction with the serotonin transporter and the sigma-1 receptor, the full spectrum of its protein interactions, and by extension, those of its analogs, remains to be elucidated. This guide provides a comprehensive framework for the synthesis of a biotinylated Desmethoxy Fluvoxamine probe, detailed protocols for its application in chemoproteomic workflows to identify novel protein targets, and a strategy for the design of a crucial negative control to ensure experimental rigor. By leveraging the principles of chemical proteomics, this guide empowers researchers to utilize Desmethoxy Fluvoxamine to uncover new biological pathways and potential therapeutic targets.

Introduction: The Rationale for a Desmethoxy Fluvoxamine Chemical Probe

Fluvoxamine is a widely prescribed medication for obsessive-compulsive disorder (OCD) and other psychiatric conditions.[1] Its primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[2][3] Additionally, Fluvoxamine exhibits high affinity for the sigma-1 receptor, an intracellular chaperone protein with roles in cellular stress responses and signaling.[2][4] The therapeutic effects of Fluvoxamine are attributed to these known interactions. However, the complete proteomic landscape of Fluvoxamine and its analogs is not fully characterized.

Desmethoxy Fluvoxamine, a readily available research chemical, presents a unique opportunity to explore this landscape.[5][6] By removing the methoxy group from the parent compound, its lipophilicity and potential target interactions may be altered, offering a tool to dissect the pharmacology of this class of molecules. Chemical proteomics, a field that employs small molecule probes to investigate protein function and interactions in complex biological systems, provides a powerful approach for this endeavor.[7] This guide outlines the conceptual and practical steps for developing and utilizing Desmethoxy Fluvoxamine as a chemical probe for affinity-based protein profiling, a technique to identify the cellular targets of bioactive molecules.[8][]

Probe Design and Synthesis: Crafting a Tool for Target Discovery

To be effective in affinity-based proteomics, a small molecule must be modified to include a reporter tag, such as biotin, for the enrichment of its binding partners.[4] The primary amine in Desmethoxy Fluvoxamine's structure is an ideal site for chemical modification without significantly altering the core pharmacophore.[10][11]

Proposed Synthesis of Biotinylated Desmethoxy Fluvoxamine (DMF-Biotin)

The synthesis of a biotinylated Desmethoxy Fluvoxamine probe (DMF-Biotin) can be achieved through the reaction of Desmethoxy Fluvoxamine with an amine-reactive biotinylation reagent.[12] A reagent with a polyethylene glycol (PEG) linker is recommended to enhance solubility and minimize steric hindrance.

Reaction Scheme:

Sources

- 1. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Analysis of mass spectrometry data in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoproteomics Workflows | Thermo Fisher Scientific - IN [thermofisher.com]

- 6. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioclone.net [bioclone.net]

- 8. pubs.acs.org [pubs.acs.org]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. researchgate.net [researchgate.net]

- 12. Amine Reactive Biotin Reagents [gbiosciences.com]

An In-Depth Technical Guide to the Preliminary In-Vitro Characterization of Desmethoxy Fluvoxamine

This guide provides a comprehensive framework for the initial in-vitro evaluation of Desmethoxy Fluvoxamine, a key analog of the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind each experimental step, grounding the proposed studies in the established pharmacology of the parent compound and the principles of modern drug discovery. Our objective is to build a foundational dataset that illuminates the metabolic stability, primary target engagement, and basic safety profile of this new chemical entity (NCE).

Introduction: The Scientific Imperative

Fluvoxamine is a well-characterized SSRI used in the treatment of depression and anxiety disorders.[1][2] Its mechanism of action is primarily linked to the potent and selective inhibition of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[3][4] Fluvoxamine is also a known high-affinity agonist for the sigma-1 (σ1) receptor, a unique pharmacological characteristic among SSRIs that may contribute to its therapeutic effects.[5]

The metabolism of fluvoxamine is extensive and primarily hepatic, with oxidative demethylation via the cytochrome P450 enzyme CYP2D6 being a major pathway.[6][7][8] Desmethoxy Fluvoxamine, as its name implies, lacks the methoxy group that is the primary site of this metabolic transformation. This structural modification presents a compelling scientific question: How does the removal of this key metabolic soft spot affect the compound's overall disposition and pharmacological activity? This guide outlines the essential in-vitro assays required to answer this question, providing a logical, efficient, and scientifically rigorous path for its preliminary assessment.

Physicochemical Characterization

Before embarking on biological assays, a fundamental understanding of the molecule's physicochemical properties is essential for accurate sample preparation and interpretation of results. Desmethoxy Fluvoxamine, also known as Fluvoxamine EP Impurity A, has been cataloged, and its properties can be summarized.[9]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉F₃N₂O | [9] |

| Molecular Weight | 288.31 g/mol | [9] |

| IUPAC Name | 2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine | [9] |

| CAS Number | 1217216-82-4 | [9][10] |

| Parent Compound (Fluvoxamine) Water Solubility | <1 g/L | [11] |

Note: The poor water solubility of the parent compound suggests that Desmethoxy Fluvoxamine may also require solubilization in an organic solvent like DMSO for in-vitro testing.

In-Vitro Metabolic Stability Assessment

Causality Behind the Experimental Choice: The primary structural difference between Fluvoxamine and Desmethoxy Fluvoxamine is the absence of the methoxy group, a primary site for metabolism by CYP2D6.[6][7] Therefore, it is hypothesized that Desmethoxy Fluvoxamine will exhibit greater metabolic stability. An in-vitro metabolic stability assay using human liver microsomes (HLMs) is the industry-standard first step to test this hypothesis.[12][13][14] HLMs contain a rich complement of Phase I enzymes, including cytochrome P450s, making them an excellent system for this initial screen.[14] A compound with high metabolic stability is more likely to have a longer half-life in vivo.[12]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Desmethoxy Fluvoxamine in DMSO.

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mg/mL solution of pooled Human Liver Microsomes (HLMs) in buffer.

-

Prepare a 10 mM NADPH solution in buffer (cofactor). Keep on ice.

-

Prepare a "stop" solution of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, 100 nM) for analytical quantification.

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, HLM solution, and the test compound (final concentration, e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final HLM protein concentration should be approximately 0.5 mg/mL.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold stop solution.[14] This immediately quenches the enzymatic reaction.

-

-

Sample Processing & Analysis:

-

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in-vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Hypothetical Data Summary

| Compound | In-Vitro Half-Life (t₁/₂) (minutes) |

| Desmethoxy Fluvoxamine | > 60 |

| Fluvoxamine (Control) | 25 |

| Verapamil (High Clearance Control) | < 10 |

Primary Target Engagement: SERT Binding Assay

Causality Behind the Experimental Choice: Fluvoxamine's primary therapeutic action stems from its high-affinity binding to the serotonin transporter (SERT).[4] A critical step in characterizing Desmethoxy Fluvoxamine is to determine if it retains this activity and to quantify its binding affinity. A competitive radioligand binding assay is a robust and standard method to determine a compound's affinity for a specific receptor or transporter by measuring its ability to displace a known high-affinity radioligand.[16] This provides a direct measure of target engagement and allows for a potency comparison with the parent compound.

Experimental Protocol: SERT Radioligand Binding Assay

-

Reagent Preparation:

-

Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: Prepare a working solution of a high-affinity SERT radioligand, such as [³H]-Citalopram.

-

Test Compound: Prepare serial dilutions of Desmethoxy Fluvoxamine (e.g., from 0.1 nM to 100 µM) in assay buffer.

-

Non-Specific Binding (NSB) Control: Prepare a high concentration of a known non-radioactive SERT ligand (e.g., 10 µM Fluoxetine) to define non-specific binding.

-

Total Binding (TB) Control: Assay buffer with vehicle (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the hSERT-expressing cell membranes, the test compound dilutions (or NSB/TB controls), and the [³H]-Citalopram.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.[17]

-

-

Harvesting and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a scintillation counter.[17]

-

-

Data Analysis:

-

Calculate the percent inhibition of specific binding at each concentration of Desmethoxy Fluvoxamine.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Hypothetical Data Summary

| Compound | SERT Binding Affinity (Ki, nM) |

| Desmethoxy Fluvoxamine | 5.8 |

| Fluvoxamine (Control) | 4.2 |

Secondary Target Profiling: Sigma-1 Receptor Binding

Causality Behind the Experimental Choice: Fluvoxamine is unique among SSRIs for its high affinity for the sigma-1 (σ1) receptor.[5] This interaction may contribute to its anxiolytic and cognitive-enhancing effects. It is crucial to determine if Desmethoxy Fluvoxamine retains this off-target activity. The same competitive radioligand binding assay principle can be applied, using membranes from cells expressing the σ1 receptor and a specific radioligand like [³H]-Pentazocine. This screens for potentially beneficial (or detrimental) secondary pharmacology.

The protocol is analogous to the SERT binding assay, with the substitution of hSERT membranes with σ1-expressing membranes and [³H]-Citalopram with a σ1-specific radioligand.

Preliminary Cytotoxicity Assessment

Causality Behind the Experimental Choice: Early assessment of potential cytotoxicity is a cornerstone of drug discovery, providing a preliminary indication of a compound's therapeutic window. The MTT assay is a widely used, robust, and cost-effective colorimetric assay for assessing cell viability.[18][19] It measures the metabolic activity of living cells by quantifying the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. A reduction in this activity is indicative of cytotoxicity. A common, sensitive cell line such as HEK293 or HepG2 is appropriate for this initial screen.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed a suitable cell line (e.g., HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of Desmethoxy Fluvoxamine in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified duration (e.g., 24 or 48 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-